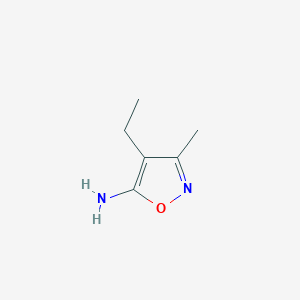

4-Ethyl-3-methylisoxazol-5-amine

説明

Contextual Significance of the Isoxazole (B147169) Nucleus in Organic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in organic and medicinal chemistry. chemicalbook.combohrium.commdpi.com This structural motif is present in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. mdpi.comijpca.org Isoxazoles are considered electron-rich aromatic systems, a feature that influences their reactivity. chemicalbook.comwikipedia.org The presence of the electronegative oxygen and nitrogen atoms makes the isoxazole ring susceptible to various chemical transformations, including electrophilic and nucleophilic substitution reactions. chemicalbook.com This reactivity allows for the functionalization of the isoxazole core to create diverse and complex molecular architectures. chemicalbook.comijpca.org

The isoxazole nucleus is a key component in several pharmaceuticals. wikipedia.org For instance, it forms the basis for the COX-2 inhibitor valdecoxib (B1682126) and is found in certain beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org The versatility of the isoxazole ring also extends to its use as a synthetic intermediate in the construction of other complex molecules. chemicalbook.com

Positional Isomerism and Structural Analogue Considerations within Aminoisoxazoles

The specific arrangement of substituents on the isoxazole ring, known as positional isomerism, is critical in determining the chemical and biological properties of aminooxazoles. The location of the amino group, in particular, can significantly alter the molecule's reactivity, physical properties, and biological activity.

For example, the isomer 3-aminoisoxazole (B106053) has been investigated for its potential role in prebiotic chemistry and the origin of ribonucleotides. nih.gov In contrast, 2-aminooxazole has been explored as a potential scaffold in medicinal chemistry, with studies comparing its properties to the analogous 2-aminothiazole (B372263). acs.orgresearchgate.net Research has shown that the substitution of the sulfur atom in 2-aminothiazoles with an oxygen atom to form 2-aminooxazoles can lead to improved solubility and a different metabolic profile. acs.org

The position of other substituents also plays a crucial role. For instance, the properties of 4,5-dimethylisoxazol-3-amine (B144077) are distinct from those of 3-ethyl-4-methylisoxazol-5-amine (B139025) due to the different alkyl groups and their placement on the ring. nih.gov Similarly, the presence of a carboxylate group, as seen in ethyl 5-amino-3-methylisoxazole-4-carboxylate, introduces further functional diversity and has been a subject of deamination studies. nih.govresearchwithrutgers.comresearchgate.net

These examples underscore the importance of precise structural characterization and the potential for fine-tuning molecular properties through isomeric and analogue design.

Overview of Research Trajectories for 4-Ethyl-3-methylisoxazol-5-amine

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural components suggest potential areas of investigation. The primary trajectory for a compound like this would be as a building block in synthetic organic chemistry. The amine group provides a reactive site for further functionalization, allowing for the construction of more complex molecules.

Research on related compounds, such as 3-ethyl-4-methylisoxazol-5-amine and other substituted aminooxazoles, often revolves around their potential applications in medicinal chemistry. sigmaaldrich.comchemscene.com The isoxazole core is a known pharmacophore, and the specific substitution pattern of this compound could impart unique biological activities. ijpca.org Investigations would likely explore its potential as an intermediate in the synthesis of novel therapeutic agents.

Further research could also involve computational studies to predict its physicochemical properties, reactivity, and potential biological targets. Spectroscopic analysis would be essential for its full characterization.

Structure

2D Structure

特性

IUPAC Name |

4-ethyl-3-methyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)8-9-6(5)7/h3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQKXIAKMNHYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50536622 | |

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91084-67-2 | |

| Record name | 4-Ethyl-3-methyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50536622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations in Isoxazole Chemistry Relevant to 4 Ethyl 3 Methylisoxazol 5 Amine

Proposed Mechanistic Pathways for Isoxazole (B147169) Ring Formation

The most direct and widely utilized pathway for synthesizing 5-aminoisoxazoles involves the cyclocondensation of β-ketonitriles with hydroxylamine (B1172632). nih.govrsc.org This transformation is not a single-step process but rather a sequence of reactions that culminates in the formation of the stable aromatic isoxazole heterocycle. youtube.com

The reaction sequence is initiated by the nucleophilic attack of hydroxylamine on the β-ketonitrile. Two primary sites are available for attack: the ketone's carbonyl carbon and the nitrile carbon. In the synthesis of 5-aminoisoxazoles, the crucial step is the addition of the hydroxylamine's oxygen or nitrogen atom to the nitrile group. The reaction of hydroxylamine with allenic and acetylenic nitriles, for instance, proceeds via nucleophilic addition to yield 5-aminoisoxazoles. rsc.org One proposed mechanism involves the hydroxylamine adding to the nitrile to form an N-hydroxyamidine intermediate. nanobioletters.com In a different but related pathway for forming 3,4,5-trisubstituted isoxazoles, a base first deprotonates a 1,3-diketone to form a carbanion, which then acts as a nucleophile, adding to the carbon of a nitrile oxide. beilstein-journals.org

Following the initial nucleophilic addition, the resulting open-chain intermediate undergoes a spontaneous intramolecular cyclization. tandfonline.com In the synthesis of 5-aminoisoxazoles from β-ketonitriles, the intermediate formed after the addition of hydroxylamine to the nitrile group cyclizes via the attack of the enolized ketone's oxygen onto the carbon of the C=N bond. youtube.com The final step in the sequence is the elimination of a water molecule, a process driven by the formation of the thermodynamically stable aromatic isoxazole ring. youtube.combeilstein-journals.org Intramolecular nitrile oxide cycloaddition (INOC) represents another powerful strategy for forming fused isoxazole rings, where a nitrile oxide generated in situ reacts with a tethered alkyne or alkene. nih.govnih.govmdpi.com

Identification and Characterization of Reaction Intermediates (e.g., Oxime, Amidines)

The elucidation of reaction mechanisms relies heavily on the identification of transient species. In isoxazole synthesis, oximes are the most frequently identified and characterized intermediates. nih.govacs.org They can be generated from various precursors, such as the oxidation of propargylamines or the reaction of a carbonyl compound with hydroxylamine. acs.orgrsc.orgmdpi.com This oxime can then undergo cyclization to form the isoxazole ring. acs.org For instance, the synthesis of 3,5-disubstituted isoxazoles can proceed through the reaction of an oxime with an alkyne in the presence of an oxidizing agent, which generates a nitrile oxide intermediate in situ. rsc.org

While less commonly isolated, amidine-type intermediates are postulated in the formation of 5-aminoisoxazoles from β-ketonitriles. The nucleophilic addition of hydroxylamine to the nitrile functionality would logically produce an N-hydroxyamidine, which is the direct precursor to the cyclization step.

Nitrile oxides are another class of crucial, highly reactive intermediates, particularly in [3+2] cycloaddition reactions. researchgate.net They are typically generated in situ from the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides and are immediately trapped by a dipolarophile (like an alkyne) to form the isoxazole ring. nih.govnih.govnih.gov

Catalytic Activation Mechanisms

Catalysis is frequently employed to enhance the rate and selectivity of isoxazole synthesis. Catalysts can be broadly categorized as base, acid, or metal-based.

Base Catalysis : Bases such as triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or diisopropylethylamine (DIPEA) are often used. nih.govbeilstein-journals.org Their primary role can be to deprotonate a pro-nucleophile, like a 1,3-dicarbonyl compound, to initiate the reaction. beilstein-journals.org In other cases, a base is essential for generating the reactive nitrile oxide intermediate from a hydroximoyl chloride precursor. unifi.it The synthesis of 5-aminoisoxazoles from β-ketonitriles specifically uses bases like aqueous sodium hydroxide (B78521). rsc.org

Acid Catalysis : Both Brønsted and Lewis acids can catalyze isoxazole formation. Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and zirconium tetrachloride (ZrCl₄) have been shown to promote the synthesis of isoxazole derivatives. nih.govnih.gov Acid catalysis can facilitate the cyclization of intermediates, such as in the Knoevenagel condensation step for forming isoxazol-5(4H)-ones. mdpi.com

Metal Catalysis : Transition metals are widely used, especially for cycloaddition reactions. Copper(I) salts are famously used to catalyze the [3+2] cycloaddition of terminal alkynes and in situ generated nitrile oxides. nih.govorganic-chemistry.org Other metals, including palladium, iron, and gold, have also been utilized in various synthetic sequences leading to substituted isoxazoles. nih.govorganic-chemistry.org

Influence of Substituents on Reaction Mechanisms (e.g., Electron-withdrawing/donating effects)

The electronic nature of substituents on the reacting molecules can profoundly impact reaction rates, yields, and even the mechanistic pathway. The effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) are well-documented in isoxazole chemistry. nih.govrsc.org

In the synthesis of 3,4,5-trisubstituted isoxazoles from phenyl hydroximoyl chlorides and 1,3-diketones, a general trend was observed where EWGs on the phenyl rings of either reactant led to comparatively higher yields than EDGs. beilstein-journals.org Conversely, in the intramolecular cycloaddition to form isoxazole-fused quinazolinones, substrates bearing EDGs (like methyl and methoxy (B1213986) groups) on the phenyl ring provided good to excellent yields. mdpi.com The effect is highly context-dependent. For the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, a strong EDG (-NMe₂) on the phenyl ring necessitated a significant increase in reaction time and reagent equivalents to achieve a high yield, whereas EWGs (-CO₂Et, -Cl) reacted efficiently under standard conditions. nih.gov

| Reaction Type | Substituent Type | Effect on Reaction | Reference |

|---|---|---|---|

| [3+2] Cycloaddition of Nitrile Oxides and 1,3-Diketones | Electron-Withdrawing Groups (EWGs) | Generally higher yields compared to EDGs. | beilstein-journals.org |

| [3+2] Cycloaddition of Nitrile Oxides and 1,3-Diketones | Electron-Donating Groups (EDGs) | Generally lower yields compared to EWGs. | beilstein-journals.org |

| ICl-Induced Electrophilic Cyclization | Strong Electron-Donating Group (-NMe₂) | Increased reaction time and required more equivalents of reagent. | nih.gov |

| ICl-Induced Electrophilic Cyclization | Electron-Withdrawing Groups (-CO₂Et, -Cl) | Reaction proceeded in excellent yields under standard conditions. | nih.gov |

| Intramolecular Cycloaddition of Propargyl-Substituted Quinazolinone | Electron-Donating Groups (-CH₃, -OCH₃) | Afforded corresponding products in good to excellent yields (73-83%). | mdpi.com |

Insights from Specific Reaction Conditions and Reagents

The specific reagents and conditions (solvent, temperature, pH) are critical variables that can be tuned to control the outcome and regioselectivity of isoxazole synthesis. For the formation of 3-amino vs. 5-amino isoxazoles, reaction temperature and pH have been identified as key factors determining the regiochemical outcome. organic-chemistry.org

The synthesis of 5-aminoisoxazoles, including the title compound's structural class, can be achieved by reacting β-ketonitriles with hydroxylamine in a 15% aqueous sodium hydroxide solution at reflux. rsc.org In the synthesis of isoxazole-fused tricyclic quinazolines, tert-butyl nitrite (B80452) (TBN) serves as a metal-free radical initiator and the source of the N-O fragment, with 1,2-dichloroethane (B1671644) (DCE) as the optimal solvent at 80 °C. mdpi.com The polarity of the solvent can also play a controlling role in reaction selectivity. In one study, using a polar solvent mixture of water and methanol (B129727) was found to be optimal for promoting a [3+2] cycloaddition while circumventing competing side reactions. beilstein-journals.org

| Target Product Class | Key Reagents | Solvent | Temperature | Key Insight | Reference |

|---|---|---|---|---|---|

| 5-Aminoisoxazoles | β-Ketonitrile, Hydroxylamine, NaOH | Water | Reflux | Classic conditions for 5-aminoisoxazole synthesis. | rsc.org |

| 3-Amino vs. 5-Aminoisoxazoles | Varies | Varies | Varies | Regioselectivity is determined by pH and temperature. | organic-chemistry.org |

| Isoxazole-fused Quinazolines | Propargyl-substituted quinazolinone, tert-Butyl Nitrite (TBN) | 1,2-Dichloroethane (DCE) | 80 °C | TBN acts as both radical initiator and N-O source in a metal-free system. | mdpi.com |

| 3,4,5-Trisubstituted Isoxazoles | Hydroximoyl chloride, 1,3-Diketone, DIPEA | 95% Water / 5% Methanol | Room Temperature | Polar solvent mixture controls selectivity and avoids side reactions. | beilstein-journals.org |

| Condensed Isoxazoles | Alkyne-tethered aldoxime, 2-Iodobenzoic acid, m-CPBA | Dichloromethane (B109758) (DCM) | Room Temperature | Catalytic hypervalent iodine(III) species enables efficient intramolecular cycloaddition. | nih.gov |

Spectroscopic and Diffraction Data for 4-Ethyl-3-methylisoxazol-5-amine Remains Elusive in Publicly Available Scientific Literature

Extensive queries for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and High-Resolution Mass Spectrometry (HRMS) data specific to this compound did not yield published research findings or spectral datasets.

The scientific literature contains spectral information for a variety of structurally related isoxazole derivatives and aromatic amines. For instance, studies on compounds like 3-amino-5-methylisoxazole and other substituted isoxazoles provide insights into the general spectral characteristics of this class of compounds. Research on various amines offers a basis for predicting the spectral behavior of the amine functional group. However, direct extrapolation of this data to this compound would be speculative and would not meet the standards of scientific accuracy required for this article.

The absence of specific data highlights that this particular compound may not have been a subject of extensive published research, or its characterization data may reside in proprietary databases not accessible through public searches. Without primary spectral data, a detailed analysis and the creation of corresponding data tables for each specified analytical technique is not possible.

Further research or de novo synthesis and analysis would be required to generate the specific experimental data needed to populate the requested article sections on the advanced spectroscopic and diffraction characterization of this compound.

Advanced Spectroscopic and Diffraction Characterization of 4 Ethyl 3 Methylisoxazol 5 Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed experimental data regarding the Ultraviolet-Visible (UV-Vis) spectroscopic analysis of 4-Ethyl-3-methylisoxazol-5-amine is not extensively available in the public domain. However, the study of related isoxazole (B147169) derivatives provides a general understanding of their electronic absorption properties. The UV-Vis spectra of such compounds are influenced by the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the isoxazole ring and its substituents.

Solvent Effects on Electronic Spectra

Specific studies on the solvent effects on the electronic spectra of this compound have not been located in a comprehensive search of scientific literature. Generally, the polarity of the solvent can influence the position and intensity of absorption bands in UV-Vis spectroscopy. For polar molecules, an increase in solvent polarity often leads to a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions. The magnitude of these shifts would depend on the specific interactions between the solute (this compound) and the solvent molecules. Without experimental data, a precise description of these effects for the title compound cannot be provided.

Tautomerism Studies through UV-Vis Spectroscopy

While UV-Vis spectroscopy can be a valuable tool for studying tautomerism in heterocyclic compounds, specific tautomeric studies of this compound using this method are not documented in available research. In principle, different tautomeric forms of a molecule will exhibit distinct absorption spectra. By analyzing the changes in the UV-Vis spectrum under varying conditions (such as solvent or pH), it is possible to identify the predominant tautomer and study the equilibrium between different forms. For this compound, potential tautomerism could involve the amino group and the isoxazole ring, but this has not been experimentally verified through UV-Vis spectroscopy in the reviewed literature.

X-ray Diffraction Analysis for Crystal Structure Determination

A definitive crystal structure of this compound determined by X-ray diffraction analysis is not currently available in open-access crystallographic databases or published literature. X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide crucial information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of the compound. While crystal structures for other isoxazole derivatives have been reported, this specific information for this compound remains to be determined and published.

Elemental Analysis (CHN)

Experimentally determined elemental analysis data (Carbon, Hydrogen, Nitrogen - CHN) for this compound is not consistently reported in the available scientific literature. Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The theoretical elemental composition of this compound, with the chemical formula C₆H₁₀N₂O, can be calculated based on its atomic constituents.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 6 | 72.06 | 57.12% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 8.00% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 22.22% |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.68% |

| Total | 126.16 | 100.00% |

This table presents the theoretical percentages of each element in the compound. Experimental verification of these values is a standard procedure in the characterization of a newly synthesized compound to confirm its purity and empirical formula.

Theoretical and Computational Chemistry Studies of 4 Ethyl 3 Methylisoxazol 5 Amine

Quantum Chemical Calculation Methodologies

The study of 4-Ethyl-3-methylisoxazol-5-amine at a molecular level would typically employ a range of quantum chemical calculation methodologies, each offering a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems, including isoxazole (B147169) derivatives. This approach is favored for its ability to provide accurate results with a manageable computational expense. In DFT, the electronic energy of a system is determined as a functional of the electron density.

For isoxazole systems, a common choice of functional is B3LYP, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional. ptfarm.pl This combination has been shown to be effective for optimizing geometries and calculating electronic properties of various organic molecules. The calculations would typically be performed to understand the electronic structure and reactivity of the molecule. ptfarm.pl

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be applied. The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not account for electron correlation. More advanced and computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used for higher accuracy, though they are more demanding. scispace.com

Semiempirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative to DFT and ab initio methods. These can be useful for initial explorations of large molecular systems or for qualitative assessments.

The accuracy of quantum chemical calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For studies on isoxazole derivatives, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311G(d,p) are commonly employed. ptfarm.plresearchgate.net The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules containing heteroatoms like oxygen and nitrogen.

These calculations are typically performed using specialized software packages. Gaussian 09 is a widely used program for high-level quantum chemistry calculations, including DFT and ab initio methods. ptfarm.plHyperChem 8.0 is another popular software that provides a graphical interface and a range of computational methods, including semiempirical and molecular mechanics approaches. scispace.com

Molecular Geometry Optimization and Analysis of Structural Parameters

A fundamental step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The optimized geometry provides insight into the three-dimensional arrangement of the atoms. For instance, in related isoxazole structures, the planarity of the isoxazole ring is a key feature, and the orientation of the ethyl and methyl substituents would be determined. researchgate.net The table below illustrates the kind of structural parameters that would be obtained from a geometry optimization of an isoxazole derivative, based on findings for similar compounds.

| Parameter | Typical Calculated Value (DFT/B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | |

| O1-N2 | ~1.42 |

| N2-C3 | ~1.32 |

| C3-C4 | ~1.43 |

| C4-C5 | ~1.37 |

| C5-O1 | ~1.35 |

| **Bond Angles (°) ** | |

| C5-O1-N2 | ~105 |

| O1-N2-C3 | ~110 |

| N2-C3-C4 | ~112 |

| C3-C4-C5 | ~103 |

| C4-C5-O1 | ~110 |

Note: The data in this table is illustrative and based on general values for isoxazole rings found in computational studies of related molecules. It does not represent experimentally verified data for this compound.

Electronic Structure and Reactivity Descriptors

The electronic properties and reactivity of a molecule can be understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. The LUMO is the orbital that is most likely to accept an electron, indicating regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular reactivity and stability. scispace.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For isoxazole derivatives, DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. jksus.org

| Molecular Orbital | Typical Energy (eV) - Illustrative |

| HOMO | ~ -6.5 to -7.5 |

| LUMO | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 |

Note: This table presents typical energy ranges for the HOMO, LUMO, and HOMO-LUMO gap of substituted isoxazoles based on computational studies of related compounds. These are not specific values for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are key to understanding and predicting chemical reactivity. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.

For a molecule like this compound, an MEP analysis would likely reveal regions of negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, indicating their susceptibility to electrophilic attack. Conversely, positive potential regions (colored blue) would be expected around the hydrogen atoms, particularly those of the amine group, highlighting their potential for hydrogen bonding and interaction with nucleophiles.

While no specific MEP map for this compound is available, studies on other substituted isoxazoles consistently show these characteristic potential distributions, which are fundamental to their biological and chemical activities. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. This analysis transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs.

In the case of this compound, NBO analysis would quantify the electron density on each atom, providing natural atomic charges. It would also detail the hybridization of the atomic orbitals contributing to each bond and lone pair. A key aspect would be the analysis of hyperconjugative interactions, such as the delocalization of electron density from the amine lone pair or the C-C and C-H sigma bonds of the ethyl and methyl groups into the antibonding orbitals of the isoxazole ring. These interactions are crucial for understanding the molecule's stability and reactivity. While specific data for the title compound is unavailable, NBO analyses are standard in computational studies of heterocyclic systems. uni-muenchen.deyoutube.com

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are derived from conceptual Density Functional Theory (DFT) and are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system.

For this compound, calculating the condensed Fukui functions for each atom would pinpoint the most probable sites for chemical reactions. It is anticipated that the nitrogen and oxygen atoms of the isoxazole ring and the exocyclic amine nitrogen would exhibit high values for electrophilic attack. The analysis of Fukui functions in similar oxazole (B20620) and isoxazole derivatives has proven effective in rationalizing their observed reactivity patterns. researchgate.net

Density of States (DOS) and Partial Density of States (PDOS)

Density of States (DOS) and Partial Density of States (PDOS) plots are graphical representations of the distribution of molecular orbitals at different energy levels. The total DOS spectrum shows the energy levels of all molecular orbitals, while the PDOS breaks this down into the contributions from individual atoms or groups of atoms (e.g., the isoxazole ring, the ethyl group).

An analysis of the DOS and PDOS for this compound would provide insights into the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO). For instance, the PDOS would reveal the atomic orbital contributions to the HOMO and LUMO, which is essential for understanding the electronic transitions and charge transfer characteristics of the molecule. Such analyses are common in the computational study of isoxazole derivatives aimed at understanding their electronic and optical properties. worldscientific.com

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy, typically performed using DFT calculations, is a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes.

A computational vibrational analysis of this compound would yield a set of predicted frequencies and intensities. This theoretical spectrum could then be compared with experimental data to confirm the molecular structure. The calculations would help in assigning the characteristic vibrational modes of the isoxazole ring, the amine group, and the ethyl and methyl substituents. Studies on isoxazole and its derivatives have demonstrated the accuracy of DFT methods in predicting vibrational spectra. researcher.liferesearchgate.netresearchgate.net

Thermodynamic Properties Calculation

Computational chemistry allows for the accurate prediction of various thermodynamic properties of a molecule in its ground state. These properties, including standard enthalpy of formation, entropy, and heat capacity, are calculated based on the vibrational frequencies and other molecular parameters obtained from DFT calculations.

For this compound, these calculated thermodynamic properties would be valuable for understanding its stability and for predicting the thermodynamics of reactions in which it participates. While specific thermodynamic data for this compound is not found in the literature, the methodologies for their calculation are well-established and have been applied to a wide range of organic molecules.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). Large values of β are indicative of significant NLO activity.

A theoretical investigation of this compound's NLO properties would involve calculating its dipole moment, polarizability, and hyperpolarizability. The presence of a π-conjugated isoxazole ring and an electron-donating amine group suggests that this molecule could exhibit NLO properties. Computational studies on other isoxazole derivatives have explored their potential as NLO materials, providing a framework for how such an analysis would be conducted for the title compound. worldscientific.com

Theoretical Prediction of Reaction Pathway Energetics

While specific computational studies on the reaction pathway energetics for the synthesis of this compound are not extensively available in the current literature, the principles of such predictions are well-established. sns.it Theoretical investigations into the thermal decomposition and isomerization of the parent isoxazole ring have provided insights into the stability and reactivity of this heterocyclic core. acs.orgcapes.gov.br For instance, density functional theory (DFT) and ab initio calculations are powerful tools used to map the potential energy surface of a reaction. acs.orgacs.org These methods can elucidate the step-by-step mechanism, identifying key intermediates and transition states.

Illustrative Reaction Coordinate for a Hypothesized Synthesis:

A dedicated computational study would be necessary to generate a precise reaction coordinate diagram. Such a study would typically employ quantum mechanical methods to optimize the geometry of all species along the proposed reaction pathway and calculate their single-point energies with high accuracy. The resulting data would be critical for optimizing reaction conditions and understanding the underlying mechanisms governing the formation of this compound.

Molecular Mechanics (MM2) Properties (e.g., Stretch, Bend, Torsion, VDW Energy)

Molecular mechanics (MM) methods provide a computationally efficient way to estimate the conformational energies and geometries of molecules. The MM2 force field, developed by Norman Allinger, is a widely used parameter set for small organic molecules. wikipedia.orgwustl.edu It calculates the steric energy of a molecule as a sum of several energy terms, including bond stretching, angle bending, torsional strain, and van der Waals (VDW) interactions. nih.gov

| MM2 Energy Term | Description | Estimated Energy Contribution (kcal/mol) |

|---|---|---|

| Stretch | Energy due to the deformation of bond lengths from their equilibrium values. | 0.8 - 1.5 |

| Bend | Energy resulting from the distortion of bond angles from their ideal values. | 1.5 - 3.0 |

| Stretch-Bend | Cross-term accounting for the coupling between bond stretching and angle bending. | 0.1 - 0.3 |

| Torsion | Energy arising from the twisting around chemical bonds, including the ethyl group and the amine substituent. | 2.0 - 4.5 |

| Van der Waals (VDW) | Non-bonded interactions (both attractive and repulsive) between atoms separated by three or more bonds. | 1.0 - 2.5 |

| Dipole-Dipole | Electrostatic interactions between bond dipoles. | -0.5 - -1.5 (stabilizing) |

| Total Steric Energy | The sum of all individual energy contributions for the minimized conformation. | ~5.0 - 10.0 |

The values in the table are representative and highlight the expected contributions of each energy term. The torsional energy is anticipated to be a significant contributor due to the rotational freedom of the ethyl group. Van der Waals interactions also play a crucial role in determining the preferred conformation by balancing attractive and repulsive forces between non-bonded atoms. A full conformational analysis using molecular mechanics would be necessary to identify the global minimum energy structure and the rotational barriers for the flexible parts of the molecule.

Structure Reactivity Relationships and Applications in Organic Synthesis for 4 Ethyl 3 Methylisoxazol 5 Amine

Influence of Substituents on Chemical Reactivity Profiles

The chemical reactivity of 4-Ethyl-3-methylisoxazol-5-amine is significantly influenced by the electronic and steric effects of its substituents: the ethyl group at position 4, the methyl group at position 3, and the amine group at position 5. These groups collectively modulate the reactivity of the isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.

The isoxazole ring itself is an aromatic system, but the N-O bond is inherently weak and susceptible to cleavage under certain conditions, particularly reduction or treatment with a base. researchgate.net The substituents on the ring play a crucial role in either stabilizing or destabilizing the ring and influencing its reactivity towards various reagents.

The interplay of these substituents governs the reactivity profile of this compound, making it a versatile building block in organic synthesis. For instance, the electron-rich nature of the ring, enhanced by the collective electron-donating effects of the substituents, can facilitate certain electrophilic substitution reactions, while the nucleophilic amino group is the primary site for reactions such as acylation, alkylation, and diazotization. The steric bulk of the ethyl group at the C4 position can direct incoming reagents to other positions, influencing the regiochemical outcome of reactions. mdpi.com

Regioselectivity and Stereoselectivity in Synthetic Transformations

Regioselectivity and stereoselectivity are critical aspects of the synthetic transformations involving this compound. The substitution pattern on the isoxazole ring plays a decisive role in determining the outcome of various reactions.

Regioselectivity:

The regioselectivity in reactions of this compound is primarily dictated by the inherent electronic properties of the isoxazole ring and the influence of its substituents.

Reactions at the Amino Group: The 5-amino group is the most nucleophilic center in the molecule and is the primary site of reaction with electrophiles. Acylation, alkylation, and diazotization reactions will preferentially occur at this position.

Electrophilic Aromatic Substitution: While the isoxazole ring is generally less reactive towards electrophilic aromatic substitution than benzene, the activating effect of the amino and alkyl groups can facilitate such reactions. The position of electrophilic attack will be directed by the combined influence of these activating groups.

Cycloaddition Reactions: In [3+2] cycloaddition reactions, the isoxazole ring can act as the dipole. The regioselectivity of these reactions is highly dependent on the nature of the dipolarophile and the reaction conditions. The substitution pattern on the isoxazole ring will influence the frontier molecular orbital energies, thereby controlling the regiochemical outcome. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura or Sonogashira coupling, a halogen atom is typically introduced onto the isoxazole ring. The position of this halogen will determine the site of the cross-coupling. The synthesis of the halogenated precursor can be designed to achieve the desired regioselectivity. For instance, direct halogenation of the isoxazole ring can be influenced by the directing effects of the existing substituents.

Stereoselectivity:

Stereoselectivity becomes a key consideration when a new chiral center is created during a reaction involving this compound or when the molecule is used as a chiral ligand.

Asymmetric Synthesis: While this compound itself is not chiral, it can be used as a precursor to synthesize chiral molecules. For instance, reduction of the isoxazole ring can lead to the formation of chiral amino alcohols. The stereoselectivity of such reductions can be controlled by using chiral reducing agents or catalysts.

Chiral Ligands: Isoxazole derivatives can be incorporated into chiral ligands for asymmetric catalysis. nih.gov The substituents on the isoxazole ring can influence the steric and electronic properties of the ligand, which in turn affects the enantioselectivity of the catalyzed reaction.

This compound as a Versatile Synthetic Precursor

This compound is a valuable and versatile precursor in organic synthesis, primarily due to the reactive amino group and the potential for the isoxazole ring to be either a stable scaffold or a masked functional group that can be unraveled through ring-opening reactions. researchgate.net

Building Block for Complex Heterocyclic Frameworks

The 5-amino group of this compound provides a convenient handle for the construction of fused heterocyclic systems. This is a common strategy in medicinal chemistry to generate novel molecular scaffolds with potential biological activity.

One common approach involves the condensation of the 5-aminoisoxazole with bifunctional reagents. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of isoxazolo[5,4-b]pyridines. Similarly, reaction with α,β-unsaturated carbonyl compounds can yield fused dihydropyridine (B1217469) systems. The specific reaction conditions and the nature of the condensing partner determine the structure of the resulting fused heterocycle. The synthesis of such fused systems is of significant interest as they can exhibit a wide range of pharmacological properties. frontiersin.org

Synthesis of Functionalized Isoxazole Derivatives

The amino group of this compound can be readily modified to introduce a wide variety of functional groups, leading to a diverse library of functionalized isoxazole derivatives.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation can be an issue. Reductive amination with aldehydes or ketones is an alternative method for mono-alkylation.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates gives ureas and thioureas, respectively.

These functionalized derivatives can serve as intermediates for further transformations or as final products with specific desired properties. For instance, the introduction of different functional groups can modulate the biological activity, solubility, and other physicochemical properties of the molecule. researchgate.net

Formation of Azo Dyes and Chromophores

The 5-amino group of this compound can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form azo dyes. researchgate.net

The color of the resulting azo dye depends on the extent of conjugation in the molecule and the nature of the substituents on the aromatic rings. The isoxazole ring, along with the ethyl and methyl groups, can influence the electronic properties of the chromophore and thus its absorption spectrum. Azo dyes containing heterocyclic rings often exhibit interesting photophysical properties and may find applications as colorants, pigments, or functional dyes.

Advanced Organic Transformations (e.g., Transition Metal Catalyzed Coupling Reactions)

This compound can be a precursor for substrates used in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

To participate in these reactions, the isoxazole ring typically needs to be functionalized with a leaving group, most commonly a halogen atom (e.g., bromine or iodine). The amino group can be converted to a halogen through a Sandmeyer-type reaction, where the diazonium salt is treated with a copper(I) halide. Alternatively, direct halogenation of the isoxazole ring can be achieved, with the regioselectivity being influenced by the existing substituents.

Once the halogenated derivative is obtained, it can undergo various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-isoxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the position of the halogen.

Sonogashira Coupling: This reaction couples the halo-isoxazole with a terminal alkyne using a palladium catalyst, a copper co-catalyst, and a base. rsc.orgresearchgate.net This is an excellent method for the synthesis of alkynyl-substituted isoxazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the halo-isoxazole with amines to form new C-N bonds. wikipedia.orglibretexts.org This is a versatile method for the synthesis of more complex amino-substituted isoxazoles.

These advanced transformations significantly expand the synthetic utility of this compound, enabling the construction of complex molecules with diverse substitution patterns.

Rational Design Principles for Modulating Reactivity

The reactivity of this compound is intrinsically linked to the electronic and steric nature of its constituent groups and the inherent properties of the isoxazole ring. Rational design principles for modulating its reactivity, therefore, focus on the strategic modification of its structure to achieve desired chemical outcomes in organic synthesis. These principles primarily revolve around altering the electron density of the isoxazole ring, modifying the nucleophilicity of the 5-amino group, and controlling steric hindrance around the reactive sites.

The isoxazole ring itself is an aromatic heterocycle, but the presence of the nitrogen and oxygen atoms leads to an uneven distribution of electron density, influencing its susceptibility to electrophilic and nucleophilic attack. nih.gov The inherent weakness of the N-O bond in the isoxazole ring is a key feature, making it susceptible to cleavage under certain reductive or basic conditions, a property that is valuable in synthetic chemistry as it allows the isoxazole to serve as a masked form of other functional groups.

The modulation of reactivity can be systematically approached by considering the following principles:

Electronic Effects of Substituents: The introduction of electron-withdrawing groups (EWGs) or additional electron-donating groups (EDGs) at various positions on the isoxazole ring or on the existing substituents can profoundly alter the reactivity.

Enhancing Electrophilicity: To make the isoxazole ring more susceptible to nucleophilic attack, electron-withdrawing groups (e.g., nitro, cyano, or haloalkyl groups) can be introduced. For instance, the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles demonstrates how a nitro group at the 4-position can activate the molecule for certain reactions. While our target molecule has an ethyl group at C4, modification of this group or introduction of substituents on the methyl group at C3 could achieve a similar effect.

Modulating Nucleophilicity: The reactivity of the 5-amino group is a key factor in many synthetic applications. Its nucleophilicity can be modulated by introducing substituents on the nitrogen atom. For example, acylation of the amino group would significantly decrease its electron-donating ability and introduce steric bulk, thereby altering the reactivity of both the amino group and the isoxazole ring. Conversely, alkylation of the amino group could subtly modify its nucleophilicity and steric profile.

Steric Hindrance: The size of the substituents on the isoxazole ring can direct the regioselectivity of reactions and influence reaction rates.

Controlling Reaction Sites: The ethyl and methyl groups in this compound provide a certain level of steric hindrance. Increasing the bulk of these alkyl groups (e.g., replacing methyl with isopropyl or tert-butyl) could sterically shield adjacent positions, potentially directing incoming reagents to less hindered sites. This principle is crucial in achieving regioselective functionalization of the isoxazole ring. Studies on other substituted heterocycles have shown that even the successive addition of ethyl groups can dramatically increase the kinetic barrier for certain reactions. nih.gov

Influencing Reaction Rates: As a general principle, increasing steric bulk around a reactive center will slow down the rate of reaction. This can be a useful tool for controlling the selectivity of a reaction when multiple reactive sites are present.

Modification of the Isoxazole Ring: While modifying the core isoxazole ring is a more fundamental change, it represents a powerful strategy for altering reactivity.

Ring-Opening Reactions: The propensity of the isoxazole ring to undergo cleavage can be influenced by its substituents. Electron-withdrawing groups can stabilize the ring, making it more resistant to cleavage, while certain substitution patterns can facilitate ring-opening to yield valuable difunctionalized intermediates. The design of derivatives of this compound could therefore be tailored to either favor or prevent this ring-opening pathway depending on the synthetic goal.

Computational Approaches: Modern organic synthesis increasingly relies on computational chemistry to predict the reactivity of molecules and guide the rational design of new derivatives. organicchemistrydata.org

Predicting Reactivity Parameters: Quantum mechanical calculations can be used to determine key parameters that correlate with reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges. organicchemistrydata.org For this compound, computational studies could predict how different substituents would alter the electron distribution and, consequently, the susceptibility of various positions to electrophilic or nucleophilic attack.

Modeling Reaction Mechanisms: Computational modeling can elucidate reaction pathways and transition state energies, providing insights into the feasibility and selectivity of potential reactions. This can be particularly useful for predicting the outcome of reactions on complex molecules like substituted isoxazoles.

The following table summarizes the expected impact of various substituent modifications on the reactivity of this compound, based on established principles of organic chemistry.

| Modification | Position of Modification | Substituent Type | Expected Effect on Reactivity |

| Substitution on the Amino Group | 5-NHR | Electron-withdrawing (e.g., Acetyl) | Decreased nucleophilicity of the amino group; decreased electron-donating effect on the ring. |

| Electron-donating (e.g., Alkyl) | Increased nucleophilicity of the amino group; potential for increased steric hindrance. | ||

| Substitution on the Alkyl Groups | 3-CH₂R or 4-CH₂CH₂R | Electron-withdrawing | Decreased electron-donating effect of the alkyl group; potential for increased electrophilicity of the ring. |

| Bulky Alkyl Group | Increased steric hindrance around the isoxazole ring, potentially directing reactions to other sites. | ||

| Introduction of a New Substituent | C4 (replacing ethyl) | Electron-withdrawing (e.g., CN, NO₂) | Significantly increased electrophilicity of the isoxazole ring; potential for new reaction pathways. |

By systematically applying these rational design principles, the reactivity of this compound can be fine-tuned to achieve a wide range of synthetic transformations, making it a versatile building block in organic chemistry.

Green Chemistry Principles in the Synthesis of 4 Ethyl 3 Methylisoxazol 5 Amine and Its Derivatives

Sustainable Solvent Systems Utilization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of isoxazole (B147169) derivatives often rely on volatile and hazardous organic solvents. nih.gov Green chemistry encourages the use of safer, more sustainable alternatives.

Recent research has demonstrated the successful synthesis of isoxazole derivatives in environmentally benign solvents like water and ethanol (B145695). rsc.orgmdpi.com For instance, the synthesis of 3,5-disubstituted isoxazoles has been achieved in an aqueous medium without the need for a catalyst. nih.gov Similarly, the reaction of β-ketonitriles with hydroxylamine (B1172632) to produce 3-aminoisoxazoles can be carried out in aqueous ethanol. ijcrt.org The use of water as a solvent is particularly advantageous due to its non-toxicity, non-flammability, and abundance. mdpi.comresearchgate.net

Ionic liquids (ILs) have also emerged as promising green solvents and catalysts for isoxazole synthesis. scielo.brresearchgate.netscielo.br ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the potential for recyclability, making them an attractive alternative to conventional volatile organic solvents. scielo.brscielo.br For example, the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine has been successfully conducted in butylmethylimidazolium (B1222432) salts ([BMIM]X), with the ionic liquid being recovered and reused. nih.govresearchgate.net The use of imidazolium-based ionic liquids can lead to high yields and selectivities in multicomponent reactions for synthesizing isoxazol-5(4H)-ones. scielo.brscielo.br

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. A one-pot, three-component synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes has been developed using a biorenewable DES composed of choline (B1196258) chloride and urea. nih.gov

The table below summarizes various sustainable solvent systems used in the synthesis of isoxazole derivatives.

| Solvent System | Type of Isoxazole Derivative | Key Advantages |

| Water | 3,5-disubstituted isoxazoles, 4-arylideneisoxazol-5-ones | Environmentally friendly, non-toxic, readily available. nih.govresearchgate.netresearchgate.net |

| Aqueous Ethanol | 3-aminoisoxazoles | Reduced reliance on purely organic solvents. ijcrt.org |

| Ionic Liquids (e.g., [BMIM]X) | 3,5-disubstituted isoxazoles, Isoxazol-5(4H)-ones | Recyclable, low volatility, high thermal stability. nih.govscielo.brresearchgate.netscielo.br |

| Deep Eutectic Solvents (e.g., Choline chloride:urea) | 3,5-disubstituted isoxazoles | Biorenewable, environmentally benign. nih.gov |

| 2-Methyltetrahydrofuran (2-Me-THF) | Amination products | A green solvent alternative. uni-bayreuth.de |

Development and Application of Recyclable Catalytic Systems

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve economic feasibility. In the synthesis of 4-Ethyl-3-methylisoxazol-5-amine and its derivatives, significant progress has been made in this area.

Heterogeneous catalysts are particularly favored as they can be easily separated from the reaction mixture and reused. For instance, propylamine-functionalized cellulose (B213188) (Cell-Pr-NH2) has been employed as a recyclable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. researchgate.net The catalyst, being on a solid support, can be recovered and reused multiple times. preprints.org

Ionic liquids, in addition to their role as solvents, can also function as recyclable catalysts. scielo.brscielo.br Their non-volatile nature simplifies their separation from the product and allows for their reuse in subsequent reaction cycles. nih.govresearchgate.net

Furthermore, metal-free catalytic systems are being explored to avoid the issues of cost, toxicity, and waste associated with metal catalysts. rsc.org While many isoxazole syntheses employ copper or ruthenium catalysts, research is ongoing to develop more sustainable, metal-free alternatives. rsc.org

The table below highlights some recyclable catalytic systems used in isoxazole synthesis.

| Catalyst | Type of Reaction | Key Advantages |

| Propylamine-functionalized cellulose (Cell-Pr-NH2) | Three-component synthesis of isoxazol-5(4H)-ones | Recyclable, operates in water at room temperature. researchgate.net |

| Ionic Liquids | Synthesis of isoxazol-5(4H)-ones and 3,5-disubstituted isoxazoles | Dual role as solvent and catalyst, recyclable. nih.govscielo.brscielo.br |

| Hypervalent iodine(III) species | Intramolecular oxidative cycloaddition of aldoximes | Catalytic, efficient for fused isoxazoles. nih.gov |

Enhancement of Atom Economy in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. eurekaselect.com High atom economy is a key principle of green chemistry, and synthetic routes for this compound and its derivatives are being designed with this in mind.

Multicomponent reactions (MCRs) are particularly noteworthy for their high atom economy. scielo.brpreprints.org MCRs combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants into the final structure. preprints.org The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones via a three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride is a prime example of an atom-economical approach. researchgate.netnih.gov

Flow chemistry also offers a platform for improving atom economy by enabling precise control over reaction parameters, which can lead to higher yields and reduced by-product formation. researchgate.net The synthesis of trisubstituted isoxazoles has been demonstrated in a continuous flow process, which can improve efficiency over traditional batch methods. researchgate.net

The development of metal-free synthetic pathways also contributes to better atom economy by eliminating the need for metal catalysts that would otherwise end up as waste. rsc.org

Energy Efficiency in Reaction Conditions (e.g., Room Temperature Reactions)

Reducing energy consumption is another critical aspect of green chemistry. This can be achieved by conducting reactions at ambient temperatures and pressures, thereby avoiding the energy-intensive processes of heating and cooling.

Several synthetic methods for isoxazole derivatives have been developed to operate at room temperature. For instance, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using a propylamine-functionalized cellulose catalyst proceeds efficiently at room temperature. researchgate.net Similarly, the use of certain ionic liquids can facilitate reactions at milder temperatures. scielo.brscielo.br

Microwave-assisted synthesis has also emerged as an energy-efficient alternative to conventional heating methods. eurekaselect.comnih.govresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields with less energy consumption. nih.govresearchgate.nettsijournals.com For example, the synthesis of isoxazole derivatives via chalcones has been shown to be much faster and higher yielding under microwave irradiation compared to conventional heating. eurekaselect.comnih.govresearchgate.net

The table below compares conventional and microwave-assisted synthesis for certain isoxazole derivatives.

| Synthesis Method | Reaction Time | Yield |

| Conventional Heating | 6-8 hours | 58-69% |

| Microwave Irradiation | 6-10 minutes | 67-82% |

This data highlights the significant energy and time savings achievable with microwave-assisted synthesis. researchgate.net

Waste Minimization Strategies

Minimizing waste is a fundamental goal of green chemistry. This can be achieved through various strategies, including the use of catalytic reactions, high-yield processes, and the reduction of auxiliary substances like solvents and separation agents.

The use of recyclable catalysts, as discussed in section 7.2, is a primary strategy for waste reduction. nih.gov By reusing the catalyst, the amount of waste generated per synthesis cycle is significantly decreased. nih.gov

High-yield reactions, such as those often achieved in microwave-assisted and flow chemistry systems, also contribute to waste minimization by ensuring that a larger proportion of the starting materials is converted into the desired product, leaving fewer by-products to be disposed of. nih.govacs.org

The adoption of greener solvents like water and recyclable ionic liquids also plays a crucial role in waste reduction by eliminating the need for large volumes of hazardous organic solvents that require costly and environmentally burdensome disposal. scielo.brscielo.br

Simplified Work-up and Purification Protocols

Syntheses conducted in aqueous media can often lead to simplified work-up, as the product may precipitate out of the water and can be collected by simple filtration. mdpi.com The synthesis of 4-arylideneisoxazol-5-ones in a NaCl aqueous solution is an example of a process with a potentially straightforward work-up. researchgate.net

The use of heterogeneous catalysts also simplifies purification, as the catalyst can be easily filtered off, leaving a cleaner reaction mixture that requires less intensive purification. researchgate.net Similarly, in some cases, the use of ionic liquids can facilitate product separation. researchgate.net

Flow chemistry can also contribute to simplified purification. By maintaining precise control over the reaction, the formation of impurities can be minimized, leading to a cleaner product stream that requires less downstream processing. researchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-Ethyl-3-methylisoxazol-5-amine, and what methodological considerations are critical for reproducibility?

- Answer : The compound can be synthesized via three-component reactions involving ethyl acetoacetate, hydroxylamine hydrochloride, and aldehydes. A green methodology uses 10 mol% malic acid in water at 50°C , avoiding hazardous solvents and chromatographic purification . Alternatively, condensation reactions with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) under reflux conditions yield imine derivatives, though yields may vary depending on substituent electronic effects . Key considerations include stoichiometric control of reactants, catalyst purity, and reaction temperature optimization.

Q. How is this compound characterized spectroscopically, and what pitfalls arise in data interpretation?

- Answer :

- IR Spectroscopy : Confirm the presence of the isoxazole ring (C=N stretch ~1600 cm⁻¹) and amine N–H bonds (~3300 cm⁻¹) .

- NMR : The ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂) and methylisoxazole protons (δ ~2.1–2.3 ppm) must be resolved from solvent or impurity peaks. Ambiguities in splitting patterns may require 2D NMR (e.g., HSQC, HMBC) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z ~141) should align with theoretical values. Fragmentation patterns must differentiate isoxazole ring cleavage from side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer :

- PPE : Use nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods due to potential amine volatility.

- Waste Disposal : Segregate acidic or halogenated byproducts and transfer to certified waste management services .

- Emergency Measures : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS guidelines for isoxazole derivatives .

Advanced Research Questions

Q. How can researchers design a green synthesis protocol for this compound to minimize environmental impact?

- Answer :

- Catalyst Selection : Replace traditional acids (e.g., H₂SO₄) with biodegradable catalysts like malic acid, which reduces toxicity and enables aqueous reaction media .

- Solvent Optimization : Use water or ethanol instead of DMF or DCM.

- Energy Efficiency : Microwave-assisted synthesis or room-temperature stirring can reduce energy consumption.

- Yield Enhancement : Employ DoE (Design of Experiments) to balance reaction time, temperature, and catalyst loading.

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Answer :

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., substituent positioning on the isoxazole ring) using SHELX-based refinement .

- Computational Modeling : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian or ORCA software) to validate structural assignments .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in crowded NMR regions .

Q. What strategies optimize multi-step synthesis of this compound derivatives with complex substituents?

- Answer :

- Modular Synthesis : Build the isoxazole core first, followed by late-stage functionalization (e.g., Suzuki coupling for aryl groups or reductive amination for amine derivatives) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during harsh reactions (e.g., halogenation).

- Purification : Avoid silica gel chromatography for polar intermediates; instead, use recrystallization or centrifugal partition chromatography .

Q. How can mechanistic studies elucidate the role of this compound in heterocyclic self-condensation reactions?

- Answer :

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., enamine formation vs. cyclization) .

- Isotope Effects : Use ¹⁵N-labeled hydroxylamine to trace nitrogen incorporation into the isoxazole ring.

- Computational Studies : Simulate transition states (e.g., via Gaussian) to evaluate activation barriers for acetyl chloride-mediated condensations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。